molecular formula C11H15FO2 B1406489 (4-(3-Fluoropropoxy)-2-methylphenyl)methanol CAS No. 1616507-85-7

(4-(3-Fluoropropoxy)-2-methylphenyl)methanol

Cat. No. B1406489
M. Wt: 198.23 g/mol
InChI Key: NIMRGMSZNGGCBX-UHFFFAOYSA-N
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Description

“(4-(3-Fluoropropoxy)-2-methylphenyl)methanol” is a chemical compound with the molecular formula C10H13FO2 . It has a molecular weight of 184.21 . This compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “(4-(3-Fluoropropoxy)-2-methylphenyl)methanol” is 1S/C10H13FO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,12H,1,6-8H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(4-(3-Fluoropropoxy)-2-methylphenyl)methanol” has a melting point range of 52 - 54 degrees Celsius . The compound is solid in its physical form .

Scientific Research Applications

Fluorescent Sensors

  • Chemical Sensing : A study describes the development of a fluorogenic chemosensor that efficiently detects Zn2+ and Al3+ ions, showcasing the application of related compounds in chemical sensing technology (Patra et al., 2018).

Catalytic Reactions

  • Catalysis in Chemical Reactions : Research on the kinetics of La3+-catalyzed methanolysis of S-aryl methylphosphonothioates suggests potential applications of related compounds in catalytic processes for decontamination (Dhar et al., 2011).
  • N-Methylation and Transfer Hydrogenation : A paper reports on the use of methanol as both C1 synthon and H2 source for selective N-methylation of amines, highlighting the role of related compounds in such reactions (Sarki et al., 2021).

Methanolysis and Biological Applications

  • Effect on Lipid Dynamics : A study on methanol's impact on lipid dynamics in biological and synthetic membranes emphasizes its potential application in biomembrane studies (Nguyen et al., 2019).
  • Biological Conversion of Methanol : Engineering of methylotrophic Escherichia coli for converting methanol to metabolites showcases the biotechnological applications of related compounds (Whitaker et al., 2017).

Chemical Synthesis

  • Synthesis of Multi-Substituted Arenes : Research on the synthesis of multi-substituted arenes via palladium catalyzed C-H halogenation provides insights into the use of related compounds in chemical synthesis (Sun et al., 2014).

Safety And Hazards

The safety information available indicates that “(4-(3-Fluoropropoxy)-2-methylphenyl)methanol” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[4-(3-fluoropropoxy)-2-methylphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-9-7-11(14-6-2-5-12)4-3-10(9)8-13/h3-4,7,13H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMRGMSZNGGCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCF)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-Fluoropropoxy)-2-methylphenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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